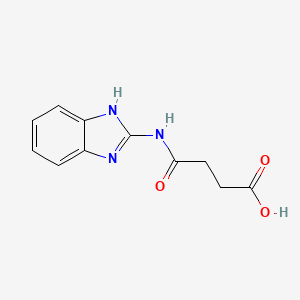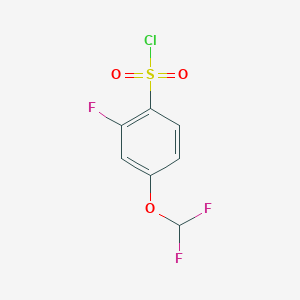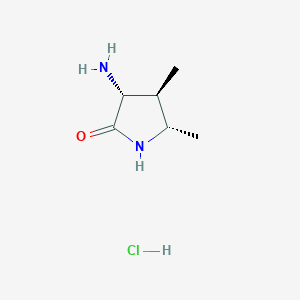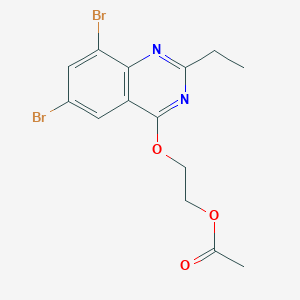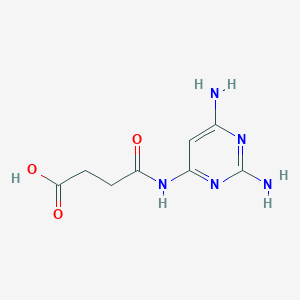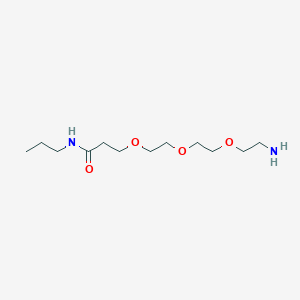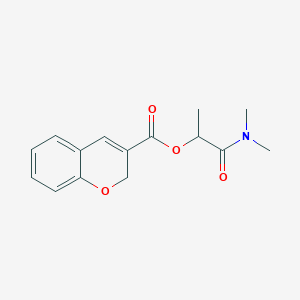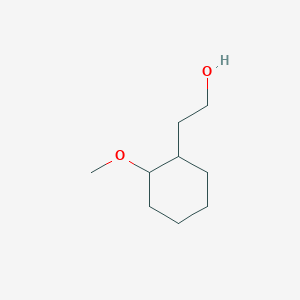
2-(2-Methoxycyclohexyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxycyclohexyl)ethanol is an organic compound with the molecular formula C9H18O2. It is a colorless liquid that is used in various chemical applications due to its unique structure, which combines the properties of alcohols and ethers. This compound is known for its versatility and is utilized in a range of industrial and scientific research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(2-Methoxycyclohexyl)ethanol can be synthesized through the alcoholysis reaction of cyclohexene oxide and methanol, with silver cesium phosphotungstate (Ag2CsPW12O40) as a catalyst . The reaction typically involves heating the reactants under controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methoxycyclohexyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxycyclohexyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other chemical products.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxycyclohexyl)ethanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules. It can act as a nucleophile in substitution reactions and participate in redox reactions due to its alcohol and ether functionalities.
Vergleich Mit ähnlichen Verbindungen
2-Methoxyethanol: An organic compound with similar ether and alcohol functionalities, used mainly as a solvent.
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with tertiary amine, ether, and hydroxyl functionalities, used in various chemical applications.
Uniqueness: 2-(2-Methoxycyclohexyl)ethanol is unique due to its cyclohexyl ring structure, which imparts distinct physical and chemical properties compared to linear or branched analogs. This structural feature enhances its stability and reactivity, making it valuable in specific industrial and research applications.
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-(2-methoxycyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O2/c1-11-9-5-3-2-4-8(9)6-7-10/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
WPYRBBCVBIJLRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCC1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


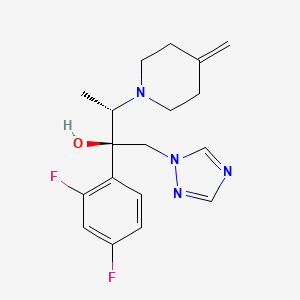

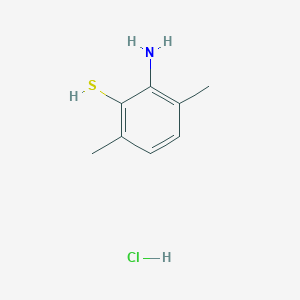
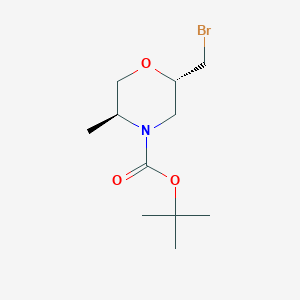
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
